molecular formula C15H16N2O6S B2412011 (2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid CAS No. 857493-83-5

(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid

Cat. No. B2412011
CAS RN: 857493-83-5
M. Wt: 352.36
InChI Key: AHNVGMKPMRHUPC-ONEGZZNKSA-N
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Description

(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C15H16N2O6S and its molecular weight is 352.36. The purity is usually 95%.
BenchChem offers high-quality (2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Building Blocks for Heterocyclic Synthesis : Reactions of 4-(4-acetylamino/bromophenyl)-4-oxobut-2-enoic acids with carbon nucleophiles generate Michael adducts, which are crucial starting materials for synthesizing heterocycles like pyridazinone, furanone, 1,2-oxazin-5-one, 1.2-diazapine, pyrane, and hydroxyl pyridine derivatives. The steric factor is pivotal in determining the regioselectivity of these reactions (El-Hashash & Rizk, 2016).

  • Heterocyclic System Formation : Reactions involving 2-pyridylamides of Z-4-aryl-2-hydroxy-4-oxobut-2-enoic acids with diazomethane lead to the synthesis of complex structures such as 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo[1,2-a]pyridines. These structures can form hydrochlorides, demonstrating their versatility in heterocyclic chemistry (Aliev et al., 2007).

  • Diverse Heterocyclic Compounds Synthesis : The synthesis and reactions of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids N-(2-pyridyl)amides with diazo compounds generate a variety of heterocyclic structures. The nature of the diazo compound and the substituents in the aryl and pyridine parts influence the composition and structure of the resultant compounds (Gavrilova et al., 2008).

  • Luminescent Molecular Crystals Synthesis : The synthesis of (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid has been reported. This organic compound serves as a building block for the creation of organic molecular crystals exhibiting highly stable photoluminescence under ambient conditions, highlighting its importance in materials science (Zhestkij et al., 2021).

  • Nonlinear Optical (NLO) Material Development : The compound (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid has demonstrated potential as a NLO material. Its NLO activity has been confirmed both experimentally and theoretically, and its stability through intermolecular interactions makes it a candidate for various optical applications (Venkatesan et al., 2016).

properties

IUPAC Name

(E)-4-[(6-acetyl-3-methoxycarbonyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S/c1-8(18)17-6-5-9-10(7-17)24-14(13(9)15(22)23-2)16-11(19)3-4-12(20)21/h3-4H,5-7H2,1-2H3,(H,16,19)(H,20,21)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNVGMKPMRHUPC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid

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